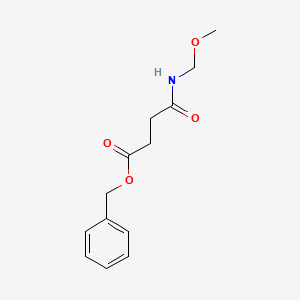

Butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester

Description

Butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester is a synthetic ester derivative of butanoic acid characterized by a methoxymethylamino substituent at the 4-position and a phenylmethyl (benzyl) ester group.

Properties

IUPAC Name |

benzyl 4-(methoxymethylamino)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-10-14-12(15)7-8-13(16)18-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPRCHKVXSKVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCNC(=O)CCC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of Carboxylic Acid

The carboxylic acid is activated using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or converted to an acid chloride:

-

HATU-mediated coupling : Reacting 4-oxo-4-phenylbutanoic acid with methoxymethylamine in DMF, using HATU (1.1 equiv) and DIPEA (3 equiv) at 0°C → room temperature.

-

Acid chloride route : Treatment with thionyl chloride (SOCl₂) forms the acid chloride, which reacts with methoxymethylamine in anhydrous THF.

Stereochemical Considerations

Methoxymethylamine’s nucleophilicity favors attack at the carbonyl carbon, forming the amide without racemization when starting from achiral intermediates. Chiral centers, if present, require enantioselective synthesis or resolution, though the target compound’s structure suggests no stereochemical complexity.

Esterification to Phenylmethyl Ester

The final step involves converting the carboxylic acid to the benzyl ester.

Mitsunobu Reaction

Using benzyl alcohol and triphenylphosphine (PPh₃) with diethyl azodicarboxylate (DEAD) in THF:

Steglich Esterification

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze the reaction between 4-(methoxymethylamino)-4-oxobutanoic acid and benzyl alcohol in DCM:

Alternative Route: Grignard Reaction with Oxalic Acid Diethyl Ester

A patent describing ethyl 2-oxo-4-phenylbutyrate synthesis provides a scalable approach adaptable to benzyl esters:

Grignard Reagent Formation

Addition to Oxalic Acid Diethyl Ester

The Grignard reagent reacts with oxalic acid diethyl ester at −30–50°C:

-

Product : 2-Oxo-4-phenylbutyrate intermediate.

-

Modification : Substitute diethyl oxalate with a benzyl-protected variant to directly form the phenylmethyl ester.

Functional Group Interconversion

The oxo group at position 2 is oxidized to a carboxylic acid, followed by amide coupling with methoxymethylamine (as in Section 2).

Optimization and Challenges

Competing Side Reactions

-

Enolization : The 4-oxo group may enolize under basic conditions, complicating amide formation. Using aprotic solvents (DMF, THF) and low temperatures mitigates this.

-

Ester Hydrolysis : The benzyl ester is susceptible to acidic/basic hydrolysis. Neutral pH and anhydrous conditions are critical during coupling steps.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butanoic acid and phenylmethyl alcohol.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxymethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: Butanoic acid and phenylmethyl alcohol.

Reduction: Corresponding alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1.1. Beta-3 Adrenergic Receptor Agonism

Research indicates that compounds similar to butanoic acid derivatives can act as agonists for the beta-3 adrenergic receptor (B3AR). These receptors play a crucial role in urinary bladder function, particularly in the treatment of overactive bladder conditions. Studies have shown that B3AR agonists can effectively relax detrusor muscle, thereby increasing bladder capacity and reducing urgency .

1.2. Cancer Treatment Sensitization

Butanoic acid derivatives may also serve as sensitizers in cancer therapies. They can enhance the efficacy of chemotherapeutic agents such as proteasome inhibitors and histone deacetylase inhibitors. By modifying tumor cell responses, these compounds help to lower resistance to treatments and improve overall therapeutic outcomes .

2.1. Synthesis of Novel Compounds

The synthesis of butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester involves various chemical reactions that can be utilized to create other beneficial compounds. For instance, its structure allows for modification through alkylation or acylation processes, which can lead to the development of new pharmaceuticals with enhanced properties .

2.2. Role in Drug Formulation

As a chemical intermediate, this compound can be incorporated into various drug formulations, including oral and injectable forms. Its stability and solubility characteristics make it suitable for use in liposomal formulations, which enhance drug delivery and bioavailability .

Case Studies

Mechanism of Action

The mechanism of action of butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester involves its interaction with specific molecular targets. The methoxymethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Butanoic Acid, Phenylmethyl Ester (Base Ester)

Structure: Lacks the 4-(methoxymethylamino)-4-oxo substituent. Properties:

- Molecular Formula : C₁₁H₁₄O₂ .

- Odor Profile : Associated with fruity aromas (e.g., apple, banana) due to ester functionality .

- Applications: Found in apricot and peach kernel extracts as a flavor additive, with a peak area of 0.83% in chromatographic analyses . Key Differences: The absence of the methoxymethylamino-oxo group simplifies its structure, enhancing volatility and making it more suitable for flavoring agents compared to the target compound .

Butanoic Acid, 2-Oxo-, Phenylmethyl Ester

Structure: Features a ketone group (2-oxo) instead of the 4-substituted methoxymethylamino-oxo group. Properties:

- CAS No.: 15023-79-7 .

Butanoic Acid, 4-Amino-, Ethyl Ester Hydrochloride

Structure: Contains a 4-amino group and ethyl ester, differing in substitution and ester group. Properties:

- CAS No.: 6937-16-2 .

- Applications: Used as a pharmaceutical intermediate, particularly in GABA-related derivatives . Key Differences: The amino group and ethyl ester make this compound more hydrophilic, contrasting with the methoxymethylamino and benzyl ester’s lipophilic nature.

Functional Group Analysis

Methoxymethylamino-Oxo Substituent

This group introduces both hydrogen-bonding capacity (via the amide) and steric bulk. Similar compounds with methoxy or amino groups, such as 4-methoxybenzyl butyrate (a fragrance ingredient), demonstrate how methoxy substitutions enhance stability and modulate odor profiles .

Benzyl Ester Group

The phenylmethyl ester is common in flavor and fragrance compounds (e.g., acetic acid, phenylmethyl ester in Table 4 of ). Its hydrophobic aromatic ring improves lipid solubility, which may influence the target compound’s bioavailability or persistence in environmental matrices .

Physicochemical and Application Comparisons

Key Observations :

- Volatility: The target compound’s methoxymethylamino-oxo group likely reduces volatility compared to simpler esters like butanoic acid, phenylmethyl ester.

- Solubility: Increased polarity from the amide group may enhance water solubility relative to non-polar analogs.

Biological Activity

Butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester (CAS: 1260760-22-2) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for Butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester is CHNO, with a molecular weight of approximately 251.2784 g/mol. Its structure includes a butanoic acid backbone modified by a methoxymethylamino group and a phenylmethyl ester moiety, which may influence its biological properties.

Antiviral Properties

Research indicates that derivatives of butanoic acid compounds exhibit antiviral properties. A related study highlights the efficacy of pyrimidone derivatives in inhibiting influenza virus replication. These compounds are thought to target the viral polymerase complex, which is crucial for the transcription and replication of viral RNA .

Table 1: Antiviral Activity of Related Compounds

| Compound Name | Mechanism of Action | Target Virus |

|---|---|---|

| Pyrimidone derivatives | Inhibition of viral polymerase | Influenza A & B |

| 2'-deoxy-2'-fluoroguanosine | Inhibition of viral RNA transcription | Influenza |

| Substituted diketopiperazines | Selective inhibition of cap-dependent transcriptase | Influenza A & B |

Anti-inflammatory Effects

In addition to antiviral properties, butanoic acid derivatives have been studied for their anti-inflammatory effects. One study showed that certain derivatives could inhibit pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Some studies have also suggested that butanoic acid derivatives may possess anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Case Study: Apoptosis Induction in Cancer Cells

A study involving human cancer cell lines demonstrated that treatment with butanoic acid derivatives resulted in significant apoptosis. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of butanoic acid derivatives is crucial for assessing their therapeutic potential. Preliminary studies suggest that these compounds are metabolized via common pathways involving cytochrome P450 enzymes, which may influence their efficacy and safety profiles .

Table 2: Metabolic Pathways

| Compound Name | Major Metabolites | Enzyme Involved |

|---|---|---|

| Butanoic acid derivatives | Hydroxylated metabolites | CYP450 enzymes |

| Pyrimidone derivatives | Glucuronides | UGT enzymes |

Q & A

Q. Table 1. Key Spectral Signatures for Structural Validation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 7.3 ppm (benzyl CH), δ 3.3 ppm (OCH) | |

| IR | 1740 cm (ester C=O), 1650 cm (amide I) | |

| HRMS | [M+H] m/z 294.1445 (calc. 294.1443) |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Half-Life () | Degradation Pathway |

|---|---|---|

| pH 2, 25°C | >30 days | Ester hydrolysis (minor) |

| pH 12, 40°C | 2.5 hours | Amide cleavage (major) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.